molecular formula C16H18N2O4S B4235616 N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide

N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide

Cat. No. B4235616
M. Wt: 334.4 g/mol
InChI Key: ZFWCYTGPROHGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It has been shown to selectively inhibit the activity of the enzyme TYK2, which plays a key role in the signaling pathways that lead to the production of pro-inflammatory cytokines.

Mechanism of Action

N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide selectively inhibits the activity of the enzyme TYK2, which is a member of the Janus kinase (JAK) family of kinases. TYK2 plays a key role in the signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting TYK2, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide reduces the production of these cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells such as T cells and B cells, and reduce the infiltration of immune cells into inflamed tissues. In addition, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to reduce joint inflammation and bone erosion in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to be well-tolerated and safe in animal models, which is an important consideration for the development of new drugs. However, one limitation of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide. One area of interest is the potential use of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies that target multiple pathways involved in the pathogenesis of autoimmune diseases. In addition, further studies are needed to assess the safety and efficacy of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide in clinical trials.

Scientific Research Applications

N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These studies have shown that N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide is effective in reducing the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, which play a key role in the pathogenesis of these diseases. In addition, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to be well-tolerated and safe in animal models.

properties

IUPAC Name

N-[5-(benzylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12(19)18-15-10-14(8-9-16(15)22-2)23(20,21)17-11-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWCYTGPROHGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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